molecular formula C7H5F5N2O2 B2941060 1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1448776-15-5

1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2941060
CAS No.: 1448776-15-5
M. Wt: 244.121
InChI Key: MCUDOWVIZYAVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound for research and industrial laboratory use only. This pyrazole-4-carboxylic acid derivative is offered as a building block for the discovery and synthesis of novel active ingredients. While the closely related compound, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate in commercial fungicides that act by inhibiting succinate dehydrogenase (SDHI) , the specific research applications for this analog are yet to be fully characterized. Researchers exploring new succinate dehydrogenase inhibitors (SDHIs) may investigate this compound due to its structural similarities with known fungicidal agents . The presence of both difluoromethyl and trifluoromethyl groups on the pyrazole ring may be of particular interest for studying structure-activity relationships and optimizing the physicochemical properties of new molecules . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(difluoromethyl)-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2O2/c1-14-4(7(10,11)12)2(6(15)16)3(13-14)5(8)9/h5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUDOWVIZYAVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields such as agriculture and pharmaceuticals.

Chemical Structure and Properties

The chemical formula for 1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is C7H6F5N2O2C_7H_6F_5N_2O_2. Its structure includes a pyrazole ring substituted with trifluoromethyl and difluoromethyl groups, which contribute to its biological properties. The presence of these fluorinated groups enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Synthesis

The synthesis of 1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives with difluoromethyl and trifluoromethyl reagents under controlled conditions. For example, one method involves the use of methyl hydrazine in the presence of acetic acid to yield high purity products with yields ranging from 63% to 89% depending on the reaction conditions .

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. Among these, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide showed superior antifungal activity compared to traditional fungicides like boscalid .

The mechanism by which these compounds exert their antifungal effects often involves the inhibition of key enzymes in fungal metabolism. Molecular docking studies have indicated that specific interactions occur between the carbonyl oxygen atom of the active compounds and amino acids in target enzymes, such as succinate dehydrogenase (SDH), which is crucial for fungal respiration .

Agricultural Chemistry

The compound is primarily utilized in agricultural chemistry as an intermediate for synthesizing herbicides. Its efficacy in controlling weed growth while minimizing environmental impact has made it a valuable component in modern agrochemicals .

Pharmaceutical Development

In pharmaceutical contexts, the compound's unique structure allows for the design of novel anti-inflammatory and analgesic drugs. The incorporation of trifluoromethyl groups has been shown to enhance bioactivity, making it a promising candidate for further development in therapeutic applications .

Material Science

In material science, this compound is employed in formulating specialty polymers and coatings that require enhanced chemical resistance and thermal stability. Its properties contribute to the development of durable materials suitable for various industrial applications .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives against different fungal strains. The results indicated that compounds with higher fluorination levels exhibited greater antifungal activity, suggesting a direct correlation between fluorine substitution and biological efficacy .

Compound NameActivity LevelTarget OrganismReference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamideHighVarious phytopathogenic fungi
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amidesModerate to ExcellentFungal strains

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogous pyrazolecarboxylic acids, emphasizing substituent patterns, molecular weights, and key properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Properties/Applications
1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-CHF₂, 5-CF₃ C₇H₅F₅N₂O₂ 260.12 1379794-41-8 Agrochemical intermediate; high metabolic stability due to fluorine substitution .
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 5-CHF₂, 3-CF₃ C₆H₃F₅N₂O₂ 230.09 1408069-28-2 Lacks methyl group at position 1; lower molecular weight and altered solubility .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-CF₃ C₆H₅F₃N₂O₂ 194.11 113100-53-1 Simpler structure; used as a precursor for fungicides and pharmaceuticals .
1-Phenyl-5-(trifluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-C₆H₅, 3-CF₃, 5-CF₃ C₁₂H₇F₆N₂O₂ 334.19 1394647-33-6 Aromatic substitution at position 1 enhances π-π interactions in drug design .
5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-CF₃, 5-OCHF₂ C₇H₅F₅N₂O₃ 276.12 N/A Difluoromethoxy group improves herbicidal activity; metabolite of pyroxasulfone .

Research Findings and Challenges

  • Stability Issues : Highly fluorinated pyrazoles may exhibit hydrolytic instability under basic conditions, requiring protective group strategies during synthesis .
  • Biodiversity : Substitutions at position 5 (e.g., CF₃ vs. OCHF₂) significantly alter biological activity. For example, 5-OCHF₂ derivatives show broader-spectrum herbicidal effects compared to CF₃ analogs .
  • Regulatory Hurdles : Fluorinated compounds often face stringent environmental regulations due to persistence, necessitating detailed ecotoxicity studies .

Q & A

Basic: What synthetic methodologies are effective for preparing 1-methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

Answer:
The synthesis of polyhalogenated pyrazole carboxylic acids typically involves:

  • Regioselective cyclocondensation : Ethyl acetoacetate derivatives and fluorinated hydrazines can form the pyrazole core. For example, cyclocondensation with phenylhydrazine analogs under reflux in ethanol yields intermediates like ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylates .
  • Halogenation and functionalization : Bromination at the 3-position followed by nucleophilic substitution with difluoromethylating agents (e.g., ClCF2_2H) introduces the difluoromethyl group .
  • Hydrolysis : Alkaline hydrolysis of the ester group (e.g., using NaOH in aqueous THF) converts the ester to the carboxylic acid .
    Key considerations : Regioselectivity is influenced by steric and electronic effects of substituents; microwave-assisted synthesis may improve yields for fluorinated intermediates .

Advanced: How can regioselectivity challenges in synthesizing polyhalogenated pyrazole derivatives be addressed?

Answer:
Regioselectivity in halogenated pyrazoles is governed by:

  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct electrophilic substitution to the less hindered position. Computational studies (DFT) can predict reactive sites .
  • Catalytic systems : Pd(PPh3_3)4_4 in Suzuki-Miyaura cross-coupling reactions enables selective functionalization at the 5-position, as demonstrated in analogs like 1-(2-oxo-2-phenylethyl)-3,4-diphenylpyrazole-5-carboxylic acid .
  • Protecting group strategies : Temporary protection of the carboxylic acid (e.g., as methyl esters) prevents unwanted side reactions during halogenation steps .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^{1}H and 19^{19}F NMR identify substituent patterns. For example, the trifluoromethyl group shows a singlet at ~-58 ppm in 19^{19}F NMR, while the difluoromethyl group exhibits a triplet due to 2JFF^{2}J_{F-F} coupling .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, confirming regiochemistry and hydrogen-bonding networks. Metrics like R-factor (<5%) ensure accuracy .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C7_7H5_5F5_5N2_2O2_2, expected m/z 260.03) .

Advanced: How can computational modeling predict the biological activity of fluorinated pyrazole derivatives?

Answer:

  • Docking studies : Molecular docking with targets like factor Xa (PDB: 2BOH) assesses binding affinity. Analogs such as razaxaban (a Factor Xa inhibitor) show pyrazole-carboxylic acid motifs interacting with S1 and S4 pockets .
  • QSAR models : Quantitative Structure-Activity Relationship models correlate electronic parameters (e.g., Hammett σ values for CF3_3 and CF2_2H) with inhibitory potency. Lipophilicity (logP) and polar surface area (PSA) predict membrane permeability .

Basic: What are the key stability considerations for this compound under laboratory conditions?

Answer:

  • Hydrolytic stability : The difluoromethyl group is susceptible to hydrolysis under strong acidic/basic conditions. Storage at pH 6–8 in anhydrous solvents (e.g., DMSO) is recommended .
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C. Avoid prolonged heating during synthesis .

Advanced: What are the environmental degradation pathways of this compound?

Answer:

  • Metabolite identification : In soil/water systems, microbial oxidation converts the carboxylic acid to sulfonic acid derivatives (e.g., M-25: [5-(difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonic acid) .
  • Photodegradation : UV irradiation cleaves the difluoromethyl group, forming 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a primary photoproduct .

Basic: How can purity and identity be validated for this compound?

Answer:

  • HPLC analysis : Reverse-phase C18 columns (ACN/0.1% TFA mobile phase) achieve baseline separation of impurities. Purity >98% is typical for research-grade material .
  • Elemental analysis : Confirms C, H, N, F content within 0.4% of theoretical values .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps like trifluoromethylation .
  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching in cross-coupling reactions, as shown in pyrazole-5-carboxylate syntheses .

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